molecular formula C14H17N3O B6645692 (1-Quinazolin-2-ylpiperidin-4-yl)methanol

(1-Quinazolin-2-ylpiperidin-4-yl)methanol

Cat. No. B6645692
M. Wt: 243.30 g/mol
InChI Key: QRFUPOPIPOPLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Quinazolin-2-ylpiperidin-4-yl)methanol, also known as QPM, is a synthetic compound that has been studied for its potential applications in medicinal chemistry. QPM is a piperidine-based compound that contains a quinazoline ring, which makes it structurally unique and potentially useful for drug development. In

Mechanism of Action

The mechanism of action of (1-Quinazolin-2-ylpiperidin-4-yl)methanol is not well understood, but it is believed to work through the inhibition of various enzymes and receptors in the body. (1-Quinazolin-2-ylpiperidin-4-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. (1-Quinazolin-2-ylpiperidin-4-yl)methanol has also been shown to interact with various receptors in the body, including the dopamine receptor, which may contribute to its potential anti-cancer effects.
Biochemical and Physiological Effects
(1-Quinazolin-2-ylpiperidin-4-yl)methanol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models of arthritis and colitis. (1-Quinazolin-2-ylpiperidin-4-yl)methanol has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, (1-Quinazolin-2-ylpiperidin-4-yl)methanol has been shown to have anti-viral effects against several viruses, including influenza and HIV.

Advantages and Limitations for Lab Experiments

One advantage of (1-Quinazolin-2-ylpiperidin-4-yl)methanol is its unique structure, which allows it to interact with various biological targets. Additionally, the synthesis of (1-Quinazolin-2-ylpiperidin-4-yl)methanol has been optimized to yield high purity and yield, making it a viable option for drug development. However, one limitation of (1-Quinazolin-2-ylpiperidin-4-yl)methanol is its limited availability, which may make it difficult for researchers to obtain for their experiments.

Future Directions

There are several future directions for research on (1-Quinazolin-2-ylpiperidin-4-yl)methanol. One area of research could focus on further elucidating the mechanism of action of (1-Quinazolin-2-ylpiperidin-4-yl)methanol, which could help to identify additional potential therapeutic targets. Additionally, further studies could be conducted to assess the safety and efficacy of (1-Quinazolin-2-ylpiperidin-4-yl)methanol in animal models and human clinical trials. Finally, research could be conducted to develop novel derivatives of (1-Quinazolin-2-ylpiperidin-4-yl)methanol that may have improved potency and selectivity for specific targets.

Synthesis Methods

(1-Quinazolin-2-ylpiperidin-4-yl)methanol can be synthesized through a multi-step process that involves the reaction of piperidine with 2-chloroquinazoline, followed by reduction with sodium borohydride to produce (1-Quinazolin-2-yl)piperidin-4-ol. This intermediate is then converted to (1-Quinazolin-2-ylpiperidin-4-yl)methanol through a reaction with formaldehyde and subsequent reduction with sodium borohydride. The synthesis of (1-Quinazolin-2-ylpiperidin-4-yl)methanol has been optimized to yield high purity and yield, making it a viable option for drug development.

Scientific Research Applications

(1-Quinazolin-2-ylpiperidin-4-yl)methanol has been studied for its potential applications in medicinal chemistry, specifically as a potential therapeutic agent for various diseases. (1-Quinazolin-2-ylpiperidin-4-yl)methanol has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

properties

IUPAC Name

(1-quinazolin-2-ylpiperidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-10-11-5-7-17(8-6-11)14-15-9-12-3-1-2-4-13(12)16-14/h1-4,9,11,18H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFUPOPIPOPLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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